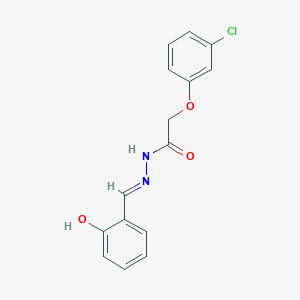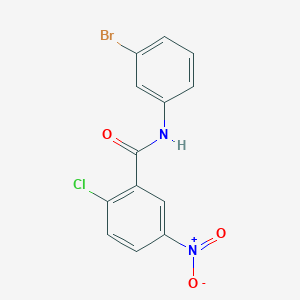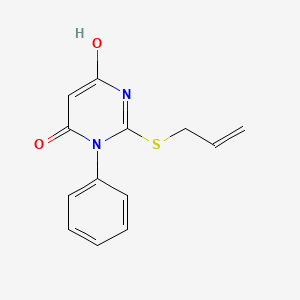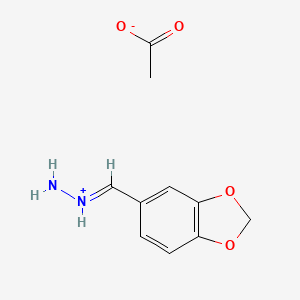
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, also known as CHA, is a chemical compound that has been extensively studied for its potential applications in various fields of research. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways that are involved in cell proliferation and survival. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. Studies have shown that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide exhibits potent antioxidant activity, which may contribute to its neuroprotective effects. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit anti-inflammatory activity, which may make it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of using 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide in lab experiments is its low solubility in water, which may limit its potential applications in certain experiments.
未来方向
There are many potential future directions for research on 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, including the development of new anticancer and antimicrobial agents based on its structure. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide and its potential applications in the treatment of various diseases. Finally, the development of new methods for synthesizing 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide may lead to the discovery of new compounds with even greater potential for scientific research.
合成方法
The synthesis of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide can be achieved using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with 2-chloroacetohydrazide in the presence of a base such as sodium hydroxide. This reaction results in the formation of an intermediate product, which is then treated with 3-chlorophenol to yield the final product, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide.
科学研究应用
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields of research, including cancer therapy, antimicrobial activity, and neuroprotection. Studies have shown that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-5-3-6-13(8-12)21-10-15(20)18-17-9-11-4-1-2-7-14(11)19/h1-9,19H,10H2,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGULWTIPPKRMIT-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({[4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5972653.png)


![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B5972690.png)

![methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate](/img/structure/B5972711.png)


![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)

![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)